2-(Aminomethyl)-7-iodonaphthalene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10IN |
|---|---|
Molecular Weight |
283.11 g/mol |
IUPAC Name |
(7-iodonaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C11H10IN/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-6H,7,13H2 |
InChI Key |
PSFDYVCUIHQBPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)I)CN |
Origin of Product |
United States |
Chemical Transformations and Reactivity Profiles of 2 Aminomethyl 7 Iodonaphthalene
Reactivity at the Aminomethyl Substituent
The aminomethyl group, a primary amine attached to a methylene (B1212753) bridge, is a key site for nucleophilic reactions and various derivatizations.
Nucleophilic Transformations Involving the Amino Group
The lone pair of electrons on the nitrogen atom of the primary amine confers nucleophilic character to the aminomethyl group. This allows it to participate in a variety of reactions where it attacks electron-deficient centers. For instance, it can react with alkyl halides in substitution reactions to form secondary and tertiary amines. Acylation reactions with acyl chlorides or anhydrides readily occur to produce the corresponding amides. Furthermore, the amino group can react with aldehydes and ketones to form imines through a condensation reaction, which can be further reduced to secondary amines.
Derivatization Reactions of the Aminomethyl Moiety for Functionalization
The primary amine of the aminomethyl group serves as a versatile handle for introducing a wide array of functional groups. This derivatization is crucial for modifying the properties of the parent molecule, such as solubility, or for introducing specific functionalities for biological or material science applications.
Common derivatization strategies include:
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates, respectively.
Reductive Amination: A two-step process involving the formation of an imine with an aldehyde or ketone, followed by reduction to yield a more substituted amine.
These reactions expand the synthetic utility of 2-(aminomethyl)-7-iodonaphthalene, allowing for its incorporation into a broad range of molecular scaffolds.
Reactivity at the Iodo Substituent
The iodine atom attached to the naphthalene (B1677914) ring at the 7-position is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Stille)
The iodo group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new C-C bonds. This has been extensively utilized to synthesize a variety of naphthalene derivatives.
Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. snnu.edu.cnresearchgate.netnih.govbeilstein-journals.org The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. snnu.edu.cnresearchgate.netnih.govbeilstein-journals.org
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl iodide and a terminal alkyne. wikipedia.orggold-chemistry.orgorganic-chemistry.orglibretexts.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orggold-chemistry.orgorganic-chemistry.orglibretexts.orgorganic-chemistry.org
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com This reaction is catalyzed by a palladium catalyst and requires a base. organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com
Stille Reaction: This reaction involves the coupling of the aryl iodide with an organotin compound. wikipedia.orglibretexts.orgorganic-chemistry.org It is a versatile method for C-C bond formation, though the toxicity of organotin reagents is a significant drawback. wikipedia.orglibretexts.orgorganic-chemistry.org
| Reaction | Coupling Partner | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd Catalyst, Base | Biaryl or Aryl-Alkene |
| Sonogashira Coupling | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | Aryl-Alkyne |
| Heck Reaction | Alkene | Pd Catalyst, Base | Substituted Alkene |
| Stille Reaction | Organostannane | Pd Catalyst | Biaryl or other C-C coupled product |
Halogen-Metal Exchange Reactions
The carbon-iodine bond in this compound can undergo halogen-metal exchange, a reaction that replaces the iodine atom with a metal, typically lithium or magnesium. wikipedia.orgethz.chpku.edu.cnrsc.orgresearchgate.net This is most commonly achieved by treatment with an organolithium reagent, such as n-butyllithium, at low temperatures. The resulting organolithium or Grignard reagent is a potent nucleophile and can be reacted with a wide variety of electrophiles to introduce new functional groups at the 7-position of the naphthalene ring. The rate of halogen-metal exchange generally follows the trend I > Br > Cl. wikipedia.org
This transformation significantly expands the synthetic utility of the molecule, allowing for the introduction of functionalities that are not readily accessible through cross-coupling reactions. For example, the resulting organometallic intermediate can be trapped with carbon dioxide to form a carboxylic acid, with aldehydes or ketones to form alcohols, or with other electrophiles to introduce a diverse range of substituents.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) reactions involving this compound are primarily dictated by the nature of the substituents on the naphthalene ring. Generally, SNAr reactions are facilitated by the presence of strong electron-withdrawing groups at positions ortho or para to the leaving group. openstax.orglibretexts.org These groups help to stabilize the intermediate Meisenheimer complex, a resonance-stabilized carbanion, which is formed during the reaction. openstax.orglibretexts.org
In the case of this compound, the iodine atom serves as the leaving group. The aminomethyl group at the 2-position is an activating group, which can influence the electron density of the naphthalene ring system. The reactivity of the compound in SNAr reactions is also dependent on the attacking nucleophile.
Recent studies have challenged the long-held belief that all SNAr reactions proceed through a stepwise mechanism involving a distinct Meisenheimer intermediate. Evidence from kinetic isotope effect (KIE) studies and computational analysis suggests that many SNAr reactions may, in fact, occur via a concerted mechanism. nih.govnih.gov In a concerted mechanism, the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks, proceeding through a single transition state. nih.gov It is also possible for reactions to proceed through a borderline mechanism, which lies between the stepwise and concerted pathways. nih.gov
The specific pathway for this compound would depend on the reaction conditions and the nucleophile. For instance, reactions with strong nucleophiles and in the presence of a catalyst that can coordinate to the iodine might favor a specific mechanistic route. Further mechanistic studies, including kinetic and computational analyses, would be necessary to definitively characterize the nucleophilic aromatic substitution pathways for this particular compound.
Transformations of the Naphthalene Ring System
The naphthalene ring system of this compound is susceptible to a variety of transformations that alter its aromaticity and substitution pattern. These reactions are fundamental in diversifying the molecular architecture for various applications.
Dearomatization and Re-aromatization Pathways
Catalytic asymmetric dearomatization (CADA) has emerged as a powerful strategy for the synthesis of three-dimensional structures from flat aromatic precursors like naphthalene. nih.gov This process involves the disruption of the aromatic system to create chiral polycyclic structures. nih.gov While specific studies on the dearomatization of this compound are not extensively documented, the principles of CADA can be applied. For instance, aza-electrophilic dearomatization has been successfully used with vinylnaphthalenes and azodicarboxylates in the presence of a silver catalyst to produce chiral polyheterocycles. nih.gov This reaction proceeds via a formal [4+2] cycloaddition, initiated by the formation of an aziridinium (B1262131) intermediate which facilitates the dearomatization of the naphthalene core. nih.gov
The process typically involves the formation of new C-N bonds in a stepwise manner, with the formation of the first C-N bond being the rate-limiting step. nih.gov The resulting dearomatized product can then potentially undergo re-aromatization through subsequent chemical transformations, which could involve elimination or rearrangement reactions, to restore the naphthalene ring system with a new substitution pattern.
Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Core
The naphthalene ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being influenced by the existing substituents.
Electrophilic Aromatic Substitution (EAS): Naphthalene is generally more reactive than benzene (B151609) in electrophilic substitution reactions. libretexts.org The substitution pattern on the naphthalene core is directed by the electronic properties of the substituents. The aminomethyl group (-CH₂NH₂) is an activating group and an ortho-, para-director. However, in the context of the naphthalene ring, it will direct incoming electrophiles to specific positions. The iodine atom is a deactivating but ortho-, para-directing group. uci.edu
Electrophilic attack on the naphthalene ring proceeds through a resonance-stabilized carbocation intermediate, often called an arenium ion or a σ-complex. libretexts.orgdalalinstitute.com The stability of this intermediate determines the preferred position of substitution. For naphthalene itself, the 1-position (α-position) is generally more reactive than the 2-position (β-position) because the intermediate for 1-substitution is better stabilized by resonance, allowing for the retention of a complete benzene ring in one of the resonance structures. libretexts.org The interplay between the activating aminomethyl group and the deactivating iodo group in this compound would lead to a complex mixture of products, with the precise outcome depending on the reaction conditions and the nature of the electrophile. libretexts.org
Cyclization and Annulation Reactions Involving the Naphthalene Ring
The naphthalene moiety of this compound can participate in cyclization and annulation reactions to form more complex fused-ring systems. These reactions can be promoted by the functional groups already present on the molecule.
For instance, the aminomethyl group can act as a nucleophile in intramolecular cyclization reactions. If a suitable electrophilic center is introduced elsewhere on the molecule or on a reacting partner, the amino group can attack to form a new ring.
Furthermore, the iodine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, which can be followed by cyclization. For example, a Sonogashira coupling could introduce an alkyne, which could then undergo an intramolecular cyclization onto the naphthalene ring or with the aminomethyl group to form a new heterocyclic ring.
Electrophilic cyclization of alkynes attached to an aromatic ring is a known method for synthesizing substituted naphthalenes and other polycyclic aromatic compounds. nih.gov Although this applies to the synthesis of the naphthalene system itself, similar principles can be applied where the naphthalene ring of this compound acts as a π-nucleophile in an intramolecular cyclization event. The regioselectivity of such cyclizations is influenced by both steric and electronic factors. nih.gov Catalyst-controlled cyclization reactions have also been shown to be effective in generating diverse indole-fused scaffolds from 2-indolylmethanols and azonaphthalene, highlighting the potential for catalytic systems to direct the formation of complex ring structures. rsc.org
Investigating Reaction Mechanisms and Selectivity
Understanding the mechanisms and factors controlling selectivity in the reactions of this compound is crucial for optimizing reaction conditions and achieving desired products.
Mechanistic Studies of Catalytic Processes
Mechanistic studies of catalytic processes involving substituted naphthalenes often employ a combination of experimental techniques and computational modeling.
Kinetic Isotope Effect (KIE) Studies: KIE studies are a powerful tool for elucidating reaction mechanisms. nih.gov By replacing an atom at a specific position with its heavier isotope (e.g., ¹²C with ¹³C), one can measure the effect on the reaction rate. This information can help distinguish between stepwise and concerted mechanisms in nucleophilic aromatic substitution reactions. nih.gov For instance, a significant KIE at the carbon undergoing substitution would support a mechanism where the bond to that carbon is being broken in the rate-determining step.
Computational Studies (DFT): Density Functional Theory (DFT) calculations are widely used to model reaction pathways and transition states. nih.gov These calculations can provide insights into the energies of intermediates and transition structures, helping to predict the most likely reaction mechanism. For example, DFT calculations have been used to investigate the enantioselective aza-electrophilic dearomatization of naphthalene derivatives, providing a detailed understanding of the cyclization process and the factors controlling enantioselectivity. nih.gov
In-situ Spectroscopy: Techniques like NMR and IR spectroscopy can be used to monitor reactions in real-time, potentially allowing for the detection and characterization of transient intermediates, such as Meisenheimer complexes in SNAr reactions. researchgate.net
The combination of these methods allows for a comprehensive investigation of the catalytic cycles, including the roles of the catalyst, ligands, and solvent in determining the reaction outcome and selectivity. For this compound, such studies would be invaluable for understanding its reactivity in various catalytic transformations, such as cross-coupling, cyclization, and substitution reactions.
Regioselectivity and Stereoselectivity Control in Transformations
The regioselectivity and stereoselectivity of reactions involving this compound are crucial aspects that determine the structure of the final products. These are largely dictated by the nature of the reactants, catalysts, and reaction conditions.
Regioselectivity:
In the context of this compound, regioselectivity primarily pertains to reactions that could potentially occur at different positions on the naphthalene ring or involve the aminomethyl group. However, the most prominent regioselective transformations are the palladium-catalyzed cross-coupling reactions at the C-I bond.
The C7-iodine bond is the most reactive site for typical cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The regioselectivity of these reactions is generally high, with the substitution occurring exclusively at the C7 position where the iodine atom is located. This is due to the well-established mechanism of these reactions, which proceed via oxidative addition of the palladium catalyst to the carbon-halogen bond.
While the aminomethyl group at the C2 position is not directly involved in these cross-coupling reactions, its presence can electronically influence the reactivity of the C-I bond. The aminomethyl group is a weak electron-donating group, which can slightly activate the naphthalene ring towards electrophilic substitution, but its primary influence in cross-coupling is more likely steric. However, given its distance from the C7 position, significant steric hindrance is not anticipated for most coupling partners.
In reactions where functionalization of the naphthalene ring itself is considered, such as electrophilic aromatic substitution, the directing effects of both the aminomethyl and iodo substituents would come into play. The aminomethyl group is an ortho-, para-directing group, while the iodo group is also ortho-, para-directing but deactivating. The ultimate regiochemical outcome would depend on the specific reaction conditions and the nature of the electrophile.
Stereoselectivity:
Stereoselectivity becomes a key consideration when chiral centers are formed during the transformation of this compound.
Reactions at the Aminomethyl Group: The aminomethyl group can be a site for stereoselective reactions. For instance, acylation or alkylation of the primary amine with a chiral reagent would lead to the formation of diastereomers. If the aminomethyl group itself is modified to become a chiral center, for example, through the introduction of a substituent on the methylene carbon, subsequent reactions could exhibit diastereoselectivity.
Asymmetric Cross-Coupling Reactions: The development of asymmetric cross-coupling reactions offers a powerful tool for introducing chirality. In the context of this compound, if a prochiral nucleophile is used in a Suzuki-Miyaura or other cross-coupling reaction, the use of a chiral palladium catalyst (i.e., a palladium precursor with a chiral ligand) can induce enantioselectivity, leading to the formation of a chiral product. For example, coupling with a prochiral boronic ester in the presence of a chiral phosphine (B1218219) ligand could result in an enantioenriched product.
Buchwald-Hartwig Amination: In a Buchwald-Hartwig amination reaction, if a chiral amine is used as the coupling partner with this compound, the resulting product will be chiral. While the stereocenter is introduced from the coupling partner, the naphthalene scaffold becomes part of a larger chiral molecule.
The table below summarizes the potential for regioselective and stereoselective control in common transformations of this compound.
| Reaction Type | Regioselectivity Control | Stereoselectivity Control |
| Suzuki-Miyaura Coupling | High selectivity for C7 position. | Possible with chiral catalysts and prochiral nucleophiles. |
| Sonogashira Coupling | High selectivity for C7 position. | Not typically a stereocenter-forming reaction unless the alkyne is chiral. |
| Buchwald-Hartwig Amination | High selectivity for C7 position. | Possible with the use of chiral amine coupling partners. |
| Reactions at the Aminomethyl Group | N/A | Possible with chiral reagents or catalysts. |
Kinetic and Thermodynamic Considerations in Reaction Pathways
The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic control. This is particularly relevant in the context of palladium-catalyzed cross-coupling reactions, where the reaction pathway and product distribution can be influenced by factors such as temperature, reaction time, and the nature of the catalyst and ligands.
Kinetic vs. Thermodynamic Control in Palladium-Catalyzed Cross-Coupling Reactions:
Oxidative Addition: The oxidative addition of the palladium(0) catalyst to the C-I bond of this compound is typically the rate-determining step. The electronic nature of the naphthalene ring, influenced by the aminomethyl and iodo substituents, can affect the rate of this step. The electron-donating character of the aminomethyl group might slightly decrease the rate of oxidative addition compared to an unsubstituted iodonaphthalene, but the C-I bond is generally reactive enough for this step to proceed efficiently.
Under kinetic control , the major product formed is the one that is produced the fastest. This is often achieved at lower reaction temperatures and shorter reaction times. In the context of cross-coupling reactions of this compound, this would typically be the expected C7-coupled product, as the C-I bond is the most reactive site.
Under thermodynamic control , the reaction is allowed to reach equilibrium, and the major product is the most stable one. This is favored by higher reaction temperatures and longer reaction times. For the standard cross-coupling reactions, the C7-coupled product is generally the most thermodynamically stable product, and side reactions or isomerizations are not commonly observed under standard conditions.
The table below outlines general kinetic and thermodynamic considerations for key reaction types.
| Reaction Type | Kinetic Considerations | Thermodynamic Considerations |
| Suzuki-Miyaura Coupling | The rate is often dependent on the oxidative addition step. Ligand choice can accelerate the catalytic cycle. | The C-C bond formation is generally thermodynamically favorable and irreversible. |
| Sonogashira Coupling | The mechanism can involve both palladium and copper catalysts, with the rates of the respective cycles influencing the overall reaction. | The formation of the C(sp)-C(sp2) bond is thermodynamically stable. |
| Buchwald-Hartwig Amination | The nature of the amine and the ligand on the palladium are crucial for efficient catalytic turnover. | The C-N bond formation is a thermodynamically downhill process. |
Advanced Spectroscopic and Chromatographic Characterization Methodologies for 2 Aminomethyl 7 Iodonaphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-(Aminomethyl)-7-iodonaphthalene. Through the analysis of one- and two-dimensional spectra, the precise arrangement of hydrogen and carbon atoms and their connectivity can be established.
Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aminomethyl protons and the aromatic protons on the naphthalene (B1677914) ring.
The aminomethyl group (-CH₂NH₂) typically exhibits a singlet in the range of 3.8-4.2 ppm, integrating to two protons. The exact chemical shift can be influenced by the solvent and the concentration. The seven aromatic protons appear in the downfield region, generally between 7.5 and 8.5 ppm. The substitution pattern on the naphthalene ring leads to a complex splitting pattern due to spin-spin coupling between adjacent protons. Protons on the same ring will couple with each other, providing key information to assign their specific positions. For instance, the proton at position 8, being peri to the iodine at position 7, is expected to show a distinct chemical shift.
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂NH₂ | 3.9 - 4.2 | Singlet | 2H |
| Aromatic Protons | 7.5 - 8.5 | Multiplet | 7H |
Note: Specific chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency. The data presented is illustrative.
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information on the carbon skeleton of the molecule. The spectrum of this compound will display signals for each of the 11 unique carbon atoms.
The aminomethyl carbon (-CH₂) typically appears in the range of 45-50 ppm. The ten carbons of the naphthalene ring resonate in the aromatic region (approximately 120-140 ppm). The carbon atom bonded to the iodine (C-7) is a quaternary carbon and its chemical shift is significantly influenced by the heavy iodine atom, typically appearing at a lower field (higher ppm value) compared to other substituted carbons. Conversely, the carbon atom directly bonded to iodine (C-7) will show a signal at a lower chemical shift, around 95-100 ppm, due to the heavy atom effect. The quaternary carbons (C-4a, C-8a) and the other substituted carbon (C-2) can be distinguished from the protonated carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂NH₂ | ~46 |
| C-7 (C-I) | ~97 |
| Aromatic CH | 122 - 136 |
| Aromatic Quaternary C | 130 - 140 |
Note: These are predicted values and can differ from experimental results.
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. youtube.comslideshare.net These techniques reveal correlations between nuclei, providing a complete picture of the molecular structure. epfl.ch
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. sdsu.edu This is crucial for tracing the connectivity of the protons on the naphthalene rings and confirming their relative positions. Cross-peaks in the COSY spectrum connect the signals of coupled protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. epfl.chprinceton.edu It allows for the direct assignment of carbon signals for all protonated carbons in the molecule by linking the known proton assignments from the ¹H NMR spectrum to the carbon backbone. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. epfl.chprinceton.edu This is particularly valuable for identifying and assigning quaternary carbons (those without attached protons), such as C-2, C-7, C-4a, and C-8a, by observing their correlations to nearby protons. youtube.com For example, the protons of the aminomethyl group would show an HMBC correlation to the C-2 carbon of the naphthalene ring.
NMR spectroscopy can also be utilized as a dynamic tool to probe the chemical properties of this compound, such as the basicity of the primary amine. By performing an NMR titration, where a strong acid is incrementally added to a solution of the compound, the change in chemical shift of the protons near the amino group (especially the -CH₂- protons) can be monitored. The resulting titration curve allows for the determination of the pKa of the conjugate acid, providing a quantitative measure of the amine's basicity. Furthermore, NMR can be used to study non-covalent interactions of this compound with other molecules, such as host-guest complexation or binding to biological macromolecules, by observing changes in chemical shifts and relaxation times upon interaction.
Mass Spectrometry (MS) Techniques for Molecular Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of this compound. nih.gov Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov
For this compound (C₁₁H₁₀IN), the expected monoisotopic mass of the protonated molecule [M+H]⁺ can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides unequivocal evidence for the elemental composition, distinguishing it from other potential compounds with the same nominal mass. This technique is a cornerstone for the characterization of novel compounds and for quality control in chemical synthesis. nih.gov
Table 3: Theoretical and Experimental Mass Data for this compound
| Ion | Formula | Theoretical Monoisotopic Mass (Da) | Observed Mass (Da) |
| [M+H]⁺ | C₁₁H₁₁IN⁺ | 283.9931 | Typically within ± 0.0005 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of molecules like this compound. In this technique, the protonated molecule is first selected as a precursor ion and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting fragmentation pattern provides a veritable fingerprint of the molecule's structure.
For aromatic amines, MS/MS analysis, often coupled with liquid chromatography (LC-MS/MS), allows for sensitive and selective detection. nih.gov The fragmentation pathways are influenced by the substituents on the aromatic ring and the nature of the side chain. In the case of this compound, characteristic fragmentation would likely involve the cleavage of the C-C bond between the naphthalene ring and the aminomethyl group, as well as potential losses related to the iodine and amine functionalities. The specific fragmentation patterns can be used to confirm the identity of the compound in complex matrices. nih.govnih.gov The intensity and m/z values of these fragments are dependent on experimental conditions such as collision energy and the type of mass analyzer used. chemrxiv.org
Table 1: Potential MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |
| [M+H]⁺ | [M+H - NH₃]⁺ | Ammonia (B1221849) (NH₃) |
| [M+H]⁺ | [M+H - I]⁺ | Iodine radical (I•) |
| [M+H]⁺ | [C₁₀H₇I]⁺ | Aminomethyl radical (•CH₂NH₂) |
| [M+H]⁺ | [C₁₁H₁₀N]⁺ | Iodine radical (I•) |
Note: This table represents hypothetical fragmentation data based on common fragmentation patterns of similar compounds. Actual experimental data would be required for definitive assignments.
Derivatization-Based Mass Spectrometry Approaches for Enhanced Detection
To improve the sensitivity and specificity of mass spectrometric detection for amine compounds like this compound, derivatization is a frequently employed strategy. nih.gov This process involves chemically modifying the analyte to enhance its ionization efficiency, chromatographic behavior, or to introduce a specific tag for targeted analysis.
For primary amines, a variety of derivatization reagents are available. For instance, reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can be used to attach a nonpolar moiety to the amine group. nih.gov This derivatization not only improves the compound's behavior on reversed-phase HPLC columns but can also enhance its response in electrospray ionization (ESI) mass spectrometry. nih.gov Another approach involves using reagents that introduce a readily ionizable group or a tag with a unique isotopic signature, which facilitates identification and quantification. chemrxiv.org For example, derivatization with 4-hydroxy-3-methoxycinnamaldehyde (B191438) (CA) can form a stable Schiff base with the amine, improving detection sensitivity. nih.gov
Chromatographic Separation and Purification Strategies
The isolation and purification of this compound from synthesis reaction mixtures, as well as the assessment of its purity, necessitate the use of various chromatographic techniques.
Flash Column Chromatography for Isolation and Purification
Flash column chromatography is a widely used preparative technique for the rapid and efficient separation of organic compounds. orgsyn.orgwfu.edu For the purification of this compound, silica (B1680970) gel is a common stationary phase. wfu.edu Due to the basic nature of the amine group, which can lead to strong interactions with the acidic silica gel and cause peak tailing, it is often necessary to add a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, to the eluent system. wfu.edu
The choice of solvent system is critical for achieving good separation. A typical mobile phase would consist of a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product. The progress of the purification is monitored by thin-layer chromatography (TLC). md-scientific.dk
Table 2: Example Flash Chromatography Parameters for Amine Purification
| Parameter | Description |
| Stationary Phase | Silica gel (40-63 µm) orgsyn.org |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate with 0.5-1% Triethylamine |
| Sample Loading | Dry loading (adsorbed onto silica gel) or wet loading (dissolved in a minimal amount of solvent) orgsyn.org |
| Detection | UV visualization (if the compound is UV active) or staining with a suitable agent (e.g., ninhydrin (B49086) for amines) |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-performance liquid chromatography (HPLC) is the primary method for assessing the purity of this compound with high resolution and sensitivity. helsinki.fi Reversed-phase HPLC, using a C18 column, is a common choice for the analysis of such aromatic compounds. teledyneisco.com
The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives to improve peak shape and resolution. For amine-containing compounds, adding a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can protonate the amine group, reducing tailing and improving chromatographic performance. Purity is determined by integrating the peak area of the main compound and any impurities, detected typically by a UV detector set at a wavelength where the naphthalene chromophore absorbs strongly.
Specialized Chromatographic Techniques for Amine Compounds
Given the challenges associated with the chromatography of basic amines, specialized techniques and stationary phases have been developed. Amine-functionalized silica columns can be used in normal-phase chromatography to improve peak shape and reduce the need for mobile phase modifiers. labservices.hu Hydrophilic interaction liquid chromatography (HILIC) is another alternative for separating polar compounds like amines. sigmaaldrich.com Ion-exchange chromatography can also be employed, where the protonated amine group interacts with a negatively charged stationary phase. md-scientific.dk
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself may not be sufficiently volatile or thermally stable for direct analysis by gas chromatography (GC), its derivatized form can be analyzed using this technique. nih.govsigmaaldrich.com Derivatization is necessary to reduce the polarity of the amine group and increase the compound's volatility. sigmaaldrich.com
Common derivatization reagents for GC analysis of amines include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which replace the active hydrogens on the amine group with a nonpolar silyl (B83357) group. sigmaaldrich.com The resulting derivative is more volatile and exhibits better chromatographic behavior. When coupled with a mass spectrometer (GC-MS), this method provides both retention time information for quantification and mass spectral data for structural confirmation. nih.gov The iodinated nature of the compound can also be exploited in GC with electron capture detection (ECD) for highly sensitive analysis.
Complementary Spectroscopic and Analytical Methods
The comprehensive characterization of this compound relies on a suite of advanced spectroscopic and analytical techniques. These methods provide detailed insights into the molecule's structural features, electronic properties, and dynamic behavior. This section explores the application of infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, time-resolved spectroscopy, and X-ray crystallography in elucidating the chemical nature of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its key structural components: the naphthalene core, the aminomethyl group, and the carbon-iodine bond.
The primary amine (-NH₂) group would be identifiable by a pair of medium to weak absorption bands in the region of 3300-3500 cm⁻¹. The symmetric and asymmetric stretching vibrations of the N-H bonds give rise to these two distinct peaks. Additionally, the N-H bending vibration (scissoring) is anticipated to appear in the range of 1590-1650 cm⁻¹. The presence of C-H stretching vibrations from the aminomethyl group's methylene (B1212753) (-CH₂) bridge would likely be observed around 2850-2960 cm⁻¹.
The aromatic naphthalene ring will produce characteristic signals, including C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region. The substitution pattern on the naphthalene ring influences the exact positions of these peaks. The C-I stretching vibration is expected to be found in the far-infrared region, typically between 500 and 600 cm⁻¹, which can sometimes be challenging to observe with standard mid-IR spectrometers.
In related aminomethyl derivatives of naphthalenes, intramolecular hydrogen bonding has been observed, which can influence the position and shape of the N-H and O-H (if present) stretching bands. researchgate.net While this compound lacks a hydroxyl group for such strong intramolecular interactions, intermolecular hydrogen bonding in the solid state could lead to broadening of the N-H stretching bands.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 |
| Primary Amine (-NH₂) | N-H Symmetric Stretch | 3300 - 3400 |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |
| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aromatic Ring | C=C Ring Stretch | 1400 - 1600 |
| Carbon-Iodine Bond | C-I Stretch | 500 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The naphthalene system is a chromophore that exhibits characteristic π → π* transitions. The presence of substituents like the aminomethyl and iodo groups can modulate these transitions.
The UV-Vis spectrum of this compound is expected to show strong absorptions in the ultraviolet region, characteristic of the naphthalene aromatic system. The iodo substituent, due to the heavy atom effect and its electron-withdrawing nature, can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. The aminomethyl group, being an auxochrome, can also influence the electronic transitions.
Time-Resolved Spectroscopy for Dynamic Studies
Time-resolved spectroscopy is a powerful tool for investigating the dynamics of excited states in molecules. Following excitation with a short pulse of light, the subsequent decay processes, such as fluorescence and intersystem crossing, can be monitored over time. This provides insights into the lifetimes of excited states and the kinetics of photochemical and photophysical processes.
For this compound, the presence of the heavy iodine atom is expected to significantly influence its excited-state dynamics. The heavy atom effect is known to enhance the rate of intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). This would likely lead to a decrease in the fluorescence quantum yield and a shortening of the fluorescence lifetime.
Time-resolved spectroscopic studies could elucidate the rates of these processes and characterize the properties of the triplet state. Such investigations are crucial for understanding the photostability of the compound and its potential applications in areas like photodynamic therapy or as a photosensitizer, where the generation of triplet states is often a key step.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of atoms, bond lengths, and bond angles can be determined.
An X-ray crystallographic analysis of this compound would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the naphthalene ring system and the conformation of the aminomethyl substituent relative to the ring. Furthermore, the analysis would detail the intermolecular interactions, such as hydrogen bonding involving the amine group and potential halogen bonding involving the iodine atom, which govern the packing of the molecules in the crystal lattice.
While a crystal structure for this compound is not publicly available, X-ray crystallography has been successfully applied to characterize complex naphthalene derivatives, providing crucial structural information. nih.govnih.gov For instance, in a related steroid analogue containing a naphthalene moiety, X-ray analysis revealed details about the ring conformation and intermolecular hydrogen bonding. researchgate.net
Emerging Research Applications of 2 Aminomethyl 7 Iodonaphthalene and Its Derivatives
Applications in Advanced Organic Synthesis
The structural attributes of 2-(Aminomethyl)-7-iodonaphthalene make it a valuable precursor in the synthesis of more complex and functionally rich molecules. The presence of both a nucleophilic amine and a carbon-iodine bond, which is susceptible to a variety of coupling reactions, allows for sequential and site-selective modifications.
As Key Intermediates in Complex Molecule Synthesis
The iodo group at the 7-position of the naphthalene (B1677914) ring is a key functional handle for carbon-carbon and carbon-heteroatom bond formation. This position is electronically distinct from the 2-position, allowing for regioselective transformations. The carbon-iodine bond is readily activated by transition metal catalysts, most notably palladium and copper, facilitating a range of cross-coupling reactions.
Table 1: Potential Cross-Coupling Reactions at the 7-Position
| Reaction Name | Coupling Partner | Resulting Bond | Potential Applications |
| Suzuki Coupling | Organoboron compounds | C-C | Synthesis of extended aromatic systems, biaryls |
| Sonogashira Coupling | Terminal alkynes | C-C (alkynyl) | Creation of rigid, linear linkers for molecular wires or polymers |
| Heck Coupling | Alkenes | C-C (alkenyl) | Introduction of vinyl groups for further functionalization |
| Buchwald-Hartwig Amination | Amines | C-N | Synthesis of arylamines and complex nitrogen-containing heterocycles |
| Stille Coupling | Organotin compounds | C-C | Formation of complex carbon skeletons |
The aminomethyl group at the 2-position provides a nucleophilic site for a different set of chemical transformations. It can readily react with electrophiles such as acyl chlorides, isocyanates, and aldehydes to form amides, ureas, and imines, respectively. This orthogonal reactivity allows for a stepwise synthetic strategy where the iodo group is first utilized in a cross-coupling reaction, followed by modification of the aminomethyl group, or vice versa. This strategic functionalization is crucial for the construction of intricate molecular frameworks from a relatively simple starting material.
Chiral Derivatization and Asymmetric Synthesis
The aminomethyl group is a key feature that allows for the introduction of chirality. While this compound itself is achiral, it can be readily converted into chiral derivatives. This can be achieved through reaction with chiral reagents or by resolution of a racemic mixture of a derivative.
For instance, reaction of the primary amine with a chiral acid chloride would produce a pair of diastereomeric amides, which could then be separated by chromatography or crystallization. Subsequent cleavage of the amide bond would yield the enantiomerically pure amine.
Furthermore, the aminomethyl group can be used to direct asymmetric transformations on the naphthalene scaffold. For example, metal catalysts coordinated to the nitrogen atom could influence the stereochemical outcome of reactions at adjacent or remote positions. While specific examples involving this compound are not yet prevalent in the literature, the principles of asymmetric synthesis using chiral amines are well-established. google.com The development of chiral ligands and catalysts derived from this scaffold is a promising area for future research. Chiral derivatization is a powerful technique for the separation and analysis of enantiomers, and new reagents are continually being developed for this purpose.
Development of New Synthetic Reagents and Catalysts
The bifunctional nature of this compound makes it an attractive platform for the design of novel synthetic reagents and catalysts. The aminomethyl group can be modified to incorporate a variety of coordinating moieties, while the iodo group allows for attachment to a solid support or another molecular entity.
For example, the amine could be functionalized with phosphine (B1218219) ligands to create a bidentate P,N-ligand. Such ligands are highly sought after in transition metal catalysis, particularly for asymmetric reactions. The iodine atom could then be used to immobilize the resulting catalyst onto a solid support, facilitating catalyst recovery and reuse.
Alternatively, the aminomethyl group could be converted into a quaternary ammonium (B1175870) salt, creating a phase-transfer catalyst. The lipophilic naphthalene backbone would enhance its solubility in organic solvents, potentially leading to improved catalytic efficiency in biphasic reaction systems.
Utilization as Scaffolds in Supramolecular Chemistry
The rigid and planar structure of the naphthalene core, combined with the directional functional groups of this compound, makes it an excellent scaffold for the construction of supramolecular assemblies. These are complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.
Design of Molecular Receptors and Hosts
The aminomethyl group can act as a hydrogen bond donor, while the aromatic naphthalene system can participate in π-π stacking interactions. By strategically modifying the aminomethyl group and the 7-position, it is possible to create cavities and binding pockets that are complementary in size, shape, and chemical functionality to specific guest molecules.
For instance, derivatization of the amine with crown ether moieties could lead to receptors for metal ions. Similarly, the introduction of hydrogen bonding groups and aromatic surfaces could result in hosts for neutral organic molecules. The iodo group can be used to introduce further recognition sites or to link multiple naphthalene units together to create larger, more complex host structures. The synthesis of aminomethylated derivatives of dihydroxynaphthalenes has been reported, highlighting the interest in functionalized naphthalene systems.
Fabrication of Self-Assembled Systems and Nanostructures
The interplay of hydrogen bonding from the aminomethyl group (or its derivatives) and π-π stacking of the naphthalene rings can drive the spontaneous self-assembly of this compound derivatives into well-defined nanostructures. The final morphology of the self-assembled system—be it fibers, ribbons, sheets, or vesicles—can be tuned by modifying the chemical structure of the building block.
For example, the introduction of long alkyl chains to the aminomethyl group could lead to the formation of amphiphilic molecules that self-assemble in solution. The iodo group could be used to polymerize these self-assembled structures, creating robust and functional nanomaterials. These materials could find applications in areas such as organic electronics, sensing, and drug delivery.
Investigation of Host-Guest Chemistry with Naphthalene Scaffolds
Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. thno.orgyoutube.com The naphthalene ring system present in this compound is an excellent candidate for these interactions.
The electron-rich π-system of the naphthalene core allows it to participate in π-π stacking interactions, a common driving force in the assembly of supramolecular structures. thno.org Naphthalene diimides, for example, have been shown to engage in molecular recognition-driven self-assembly. rsc.org Furthermore, the naphthalene moiety can act as a hydrophobic guest, fitting into the cavities of macrocyclic hosts like cyclodextrins and cucurbiturils. thno.orgnih.gov Studies with the drug naproxen, which also contains a naphthalene core, have demonstrated its encapsulation within the cavity of cucurbit thno.orguril (CB7), driven primarily by van der Waals interactions. nih.gov
The aminomethyl group of this compound adds another layer of potential for molecular recognition. The primary amine can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. nih.gov This capability for hydrogen bonding, combined with the hydrophobic and π-stacking potential of the naphthalene ring, makes this scaffold a versatile component in designing complex host-guest systems. For instance, aminomethylated derivatives of 2,7-dihydroxynaphthalene (B41206) have shown the presence of stabilizing intramolecular hydrogen bonds, highlighting the importance of the aminomethyl group in directing molecular conformation. researchgate.net
| Host/Guest | Interacting Moiety of Naphthalene Scaffold | Type of Interaction | Potential Application |
| Macrocycles (e.g., Cyclodextrins, Cucurbiturils) | Naphthalene Ring | Hydrophobic, van der Waals | Drug Delivery, Sensing thno.orgnih.gov |
| Other Aromatic Systems | Naphthalene Ring | π-π Stacking | Self-Assembly, Materials Science thno.orgrsc.org |
| H-bond Donors/Acceptors | Aminomethyl Group | Hydrogen Bonding | Molecular Recognition, Crystal Engineering nih.govresearchgate.net |
Role in Ligand Design for Chemical Systems
The unique combination of a coordinating aminomethyl group and a modifiable iodinated naphthalene backbone makes this compound a highly attractive platform for designing specialized ligands.
The aminomethyl group provides a primary amine nitrogen atom that can act as a Lewis base, donating its lone pair of electrons to coordinate with a metal center. While a monodentate ligand on its own, the amine can be readily modified to create bidentate or polydentate ligands, which form more stable chelate complexes with metal ions. mdpi.com For example, the amine could be reacted to introduce other donor groups such as carboxylates, pyridyls, or phosphonates, creating (N,O), (N,N), or (N,P) chelating systems.
The design of such ligands is crucial in various fields, from catalysis to bioinorganic chemistry and medical imaging. nih.gov The rigid naphthalene backbone imposes conformational constraints on the resulting chelate, influencing the coordination geometry and the selectivity of the metal complex for specific substrates or biological targets. The coordination of metal ions like cobalt and nickel with ligands containing aminomethyl groups has been demonstrated, as seen in complexes with gabapentin, which features an aminomethyl group. tsijournals.com The resulting metal complexes often exhibit distinct physical and chemical properties compared to the free ligand, including changes in redox potential, solubility, and spectroscopic signatures. nih.gov
Naphthalene and its derivatives are inherently fluorescent, making them ideal building blocks for fluorescent probes. mdpi.com The fluorescence properties of the naphthalene core are sensitive to its chemical environment and substitution pattern. The development of fluorescent sensors often relies on the principle of photoinduced electron transfer (PET). In a PET sensor, the fluorophore (naphthalene) is linked to a receptor (the aminomethyl group). In the free state, the lone pair of electrons on the amine can quench the fluorescence of the naphthalene through PET. Upon binding of an analyte, such as a proton or a metal ion, to the amine, this quenching process is inhibited, leading to a "turn-on" of fluorescence. usal.es
This mechanism allows for the detection of specific analytes with high sensitivity. The aminomethyl group on the this compound scaffold can serve as the binding site for various species, making it a promising candidate for developing fluorescent probes. google.com The iodine atom can further modify the photophysical properties through the "heavy-atom effect," which can enhance intersystem crossing and potentially lead to phosphorescence, providing opportunities for developing probes with long-lived emission for time-resolved imaging applications.
The presence of an iodine atom in the 7-position makes this compound an excellent precursor for the synthesis of radioligands for nuclear medicine imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). mdpi.com Aromatic iodides are common starting materials for introducing radioactive iodine isotopes, such as ¹²³I, ¹²⁵I, and the PET isotope ¹²⁴I. mdpi.comnih.govnih.gov
The synthesis of radioiodinated compounds can be achieved through several methods. A common approach is electrophilic radioiodination, where a source of radioactive iodide (e.g., Na[¹²⁴I]) is oxidized in situ to an electrophilic iodine species (I⁺), which then substitutes a precursor group (like a tin or boron derivative) on the aromatic ring. nih.govnih.gov Alternatively, if the non-radioactive iodine is already in place, an isotopic exchange reaction can be performed, though this often requires harsh conditions.
The ability to radiolabel this compound or its derivatives allows for the preparation of tracers for in vivo imaging. nih.govnih.gov Once radiolabeled, these molecules can be used to study the distribution and density of specific biological targets, such as receptors or enzymes, non-invasively. The aminomethyl group or its further modifications would serve as the pharmacophore responsible for binding to the biological target.
| Isotope | Imaging Modality | Half-life | Key Feature |
| ¹²³I | SPECT | 13.2 hours | Gamma emitter, good for imaging. mdpi.com |
| ¹²⁵I | Autoradiography/Research | 59.4 days | Long half-life, used in vitro. mdpi.com |
| ¹²⁴I | PET | 4.2 days | Positron emitter, allows for quantitative imaging. nih.gov |
Exploration in Functional Materials Science
The structural features of this compound also make it a valuable monomer for the creation of advanced functional materials.
The primary amine of the aminomethyl group is a versatile functional handle for polymerization reactions. It can readily react with monomers containing functional groups like carboxylic acids (or their derivatives), isocyanates, or epoxides to form polyamides, polyureas, and epoxy resins, respectively.
Incorporating the this compound unit into a polymer backbone can impart several desirable properties. nih.govnih.gov
Thermal Stability: The rigid naphthalene core can enhance the thermal stability and mechanical strength of the resulting polymer.
Optical Properties: The naphthalene fluorophore can be integrated into the polymer chain, leading to fluorescent polymers for applications in sensors or organic light-emitting diodes (OLEDs).
High Refractive Index: The presence of the heavy iodine atom is known to increase the refractive index of materials, which is beneficial for optical applications like coatings and lenses.
Radiation Shielding: Materials containing heavy elements like iodine can offer better shielding against certain types of radiation.
The polymerization of aniline (B41778) derivatives has been shown to produce electroactive and colorful polymers. nih.govnih.gov Similarly, polymers derived from this compound could exhibit unique electronic and optical characteristics, paving the way for new functional materials with tailored properties.
Components in Organic Electronic and Optoelectronic Devices
The development of next-generation electronic and optoelectronic devices relies heavily on the design and synthesis of new organic molecules with specific functions. Derivatives of this compound are emerging as promising candidates for various components within these devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The rigid naphthalene core provides a robust, photophysically active scaffold. The iodo group at the 7-position is a key synthetic handle, enabling the extension of the π-conjugated system through palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira reactions. nih.govresearchgate.net This allows for the straightforward synthesis of larger, more complex molecules with tailored electronic properties. By coupling the naphthalene core with various aromatic and heteroaromatic groups, researchers can fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in optimizing charge injection and transport in organic electronic devices.
The aminomethyl group at the 2-position also plays a crucial role. It can be readily acylated or alkylated to modify the solubility and processing characteristics of the resulting materials. Furthermore, this amino group can influence the intermolecular interactions and solid-state packing of the molecules, which are vital for efficient charge transport. In some applications, the amino group can serve as an anchoring point to a substrate or another layer within a device, improving interfacial contact and device stability.
While direct reports on the use of this compound in OLEDs are not abundant in the literature, the principles of molecular design for OLED materials strongly suggest its utility. For instance, by coupling electron-donating or electron-withdrawing moieties to the naphthalene core via the iodo group, it is possible to create bipolar host materials or emissive dopants. The general strategy of using substituted naphthalene derivatives has been successfully employed to create efficient emitters for OLEDs. researchgate.net The following table illustrates potential derivatives of this compound and their projected roles in organic electronic devices based on the known functions of similar molecular structures.
| Potential Derivative | Synthetic Route | Projected Role in OLEDs | Key Tunable Property |
| 2-(Aminomethyl)-7-(pyren-1-yl)naphthalene | Suzuki coupling of this compound with pyreneboronic acid | Blue-emitting layer | Emission wavelength, quantum yield |
| N-(7-(anthracen-9-yl)naphthalen-2-ylmethyl)acetamide | Suzuki coupling followed by acetylation | Host material for phosphorescent emitters | Triplet energy level, charge transport |
| 2-(Aminomethyl)-7-(4-(diphenylamino)phenyl)naphthalene | Suzuki coupling | Hole transport layer | HOMO energy level, hole mobility |
| 2-(Aminomethyl)-7-(4-cyanophenyl)naphthalene | Suzuki coupling | Electron transport layer | LUMO energy level, electron mobility |
Advanced Materials with Tunable Properties
The functional versatility of this compound extends beyond electronic devices to the creation of advanced materials with properties that can be finely tuned for specific applications, such as chemical sensing and catalysis.
Fluorescent Chemosensors:
The naphthalene moiety is an excellent fluorophore, and its emission properties are often sensitive to its local environment. This makes naphthalene derivatives prime candidates for the development of fluorescent chemosensors. researchgate.netnih.gov The aminomethyl group on the this compound scaffold can act as a binding site for analytes, particularly metal ions. nih.govnih.gov Upon coordination of a metal ion to the amino group, a change in the fluorescence of the naphthalene core can be observed, such as quenching or enhancement of the emission intensity, or a shift in the emission wavelength. This "turn-on" or "turn-off" response provides a detectable signal for the presence of the target analyte.
The iodo group can be further functionalized to introduce other binding sites or to tune the photophysical properties of the sensor molecule. For example, a Suzuki coupling reaction could be used to attach a crown ether moiety, creating a highly selective sensor for specific alkali metal ions. Research on 2,7-disubstituted naphthalene derivatives has demonstrated their potential as fluorescent chemosensors for various metal cations. researchgate.net
The table below outlines potential fluorescent chemosensors derived from this compound and their sensing mechanisms.
| Sensor Derivative | Target Analyte | Sensing Mechanism | Observed Signal |
| This compound | Transition metal ions (e.g., Cu²⁺, Fe³⁺) | Photoinduced Electron Transfer (PET) quenching | Fluorescence quenching |
| 2-(Aminomethyl)-7-(pyridin-2-yl)naphthalene | Protons (pH sensing) | Modulation of intramolecular charge transfer (ICT) | Ratiometric change in fluorescence |
| Crown ether-functionalized derivative | Alkali metal ions (e.g., K⁺, Na⁺) | Chelation-enhanced fluorescence (CHEF) | Fluorescence enhancement |
| Thiol-reactive derivative | Biothiols (e.g., cysteine) | Covalent bond formation leading to altered electronic properties | Change in fluorescence intensity |
Building Blocks for Metal-Organic Frameworks (MOFs):
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. frontiersin.orgnih.govnih.gov The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be tailored by the choice of the metal and the organic linker. The this compound molecule is a promising candidate for a functionalized linker in MOF synthesis.
The aminomethyl group can coordinate directly to the metal centers or remain as a functional group within the pores of the MOF. researchgate.net A free amino group can impart basicity to the framework, making it suitable for catalytic applications. It can also serve as a site for post-synthetic modification, where other functional groups can be attached after the MOF has been formed. The naphthalene core itself contributes to the rigidity and thermal stability of the framework. While the iodo group is less commonly used for direct coordination to metal centers, it can be a site for further functionalization of the linker before or after MOF assembly. The use of naphthalene-based linkers in the synthesis of MOFs has been shown to result in materials with interesting properties, including applications in X-ray scintillation. researchgate.net
Q & A
Q. Critical factors :
- Temperature control during iodination (40–60°C) minimizes byproducts.
- Stoichiometric excess of formaldehyde in the Mannich step improves aminomethylation efficiency.
- Solvent polarity affects regioselectivity; dichloromethane enhances iodine substitution .
Basic: Which spectroscopic methods are most effective for characterizing this compound?
A combination of techniques is required:
- NMR : H NMR identifies aminomethyl protons (δ 3.8–4.2 ppm, broad singlet) and aromatic protons (δ 7.2–8.5 ppm). C NMR confirms iodine’s electron-withdrawing effects (C7 signal at ~95 ppm).
- Mass Spectrometry (HRMS) : Accurate mass analysis verifies molecular ion [M+H] (calc. for CHIN: 300.9974).
- FT-IR : Peaks at ~3350 cm (N-H stretch) and 680 cm (C-I stretch) validate functional groups.
- X-ray Crystallography : Resolves spatial arrangement of iodine and aminomethyl groups, critical for structure-activity studies .
Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Q. Methodology :
DFT Calculations : Use Gaussian or ORCA software to model electronic properties. The iodine atom acts as a strong σ-electron withdrawer, increasing the electrophilicity of the adjacent carbon.
Transition State Analysis : Identify energy barriers for Suzuki-Miyaura coupling (e.g., with aryl boronic acids). The aminomethyl group’s electron-donating effect may stabilize Pd(0) intermediates.
Solvent Effects : COSMO-RS simulations predict solvation energies in toluene/DMF mixtures, optimizing catalytic turnover.
Key Insight : Iodine’s polarizability enhances oxidative addition to Pd, but steric hindrance from the aminomethyl group may require bulky ligands (e.g., SPhos) for efficient coupling .
Advanced: What strategies resolve contradictions in toxicity data for iodinated naphthalenes?
Case Study : Discrepancies in LD values (oral vs. dermal exposure):
- Data Reconciliation :
- In vitro assays : Use HepG2 cells to compare metabolic activation pathways; cytochrome P450 enzymes may convert the compound to reactive intermediates.
- Species-Specific Differences : Rodent liver microsomes vs. human hepatocytes (e.g., CYP2E1 activity varies).
- Analytical Validation : LC-MS/MS quantifies parent compound and metabolites in plasma to confirm exposure levels .
Table 1 : Comparative Toxicity Metrics
| Model System | LD (mg/kg) | Key Metabolite |
|---|---|---|
| Rat (oral) | 250 ± 30 | 7-Iodo-2-naphthoquinone |
| Human (dermal) | N/A (irritant) | None detected |
Advanced: How does this compound interact with biomolecules, and what techniques validate these interactions?
Q. Mechanistic Insights :
- Hydrogen Bonding : The aminomethyl group donates H-bonds to protein carboxylates (e.g., trypsin’s Asp189).
- π-π Stacking : The naphthalene core interacts with aromatic residues (e.g., tyrosine in kinase binding pockets).
Q. Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measures binding affinity (K ~ 5–10 μM for serum albumin).
- Fluorescence Quenching : Tryptophan emission quenching in BSA confirms static binding (Stern-Volmer constant: 2.1 × 10 M).
- Molecular Docking (AutoDock Vina) : Predicts binding poses in ATP-binding sites of kinases (e.g., EGFR) .
Basic: What are the primary research applications of this compound in medicinal chemistry?
- Radioactive Tracer Development : I-labeled analogs for SPECT imaging of tumor hypoxia.
- Pharmacophore Scaffold : Serves as a core structure for kinase inhibitors (e.g., JAK2/STAT3 pathways).
- Proteolysis-Targeting Chimeras (PROTACs) : Iodine’s bioorthogonality enables conjugation to E3 ligase ligands .
Advanced: How do structural analogs of this compound differ in reactivity?
Table 2 : Comparative Reactivity of Halogenated Analogs
| Compound | Halogen | Reaction Rate (Suzuki Coupling) |
|---|---|---|
| 2-(Aminomethyl)-7-iodo | I | 1.0 (reference) |
| 2-(Aminomethyl)-7-bromo | Br | 0.65 |
| 2-(Aminomethyl)-7-chloro | Cl | 0.28 |
Key Factor : Larger atomic radius of iodine improves Pd catalyst coordination, accelerating oxidative addition .
Advanced: What protocols ensure reproducibility in synthesizing this compound derivatives?
- Quality Control :
- Monitor reaction progress via TLC (Rf = 0.4 in 3:1 hexane/EtOAc).
- Use Karl Fischer titration to maintain anhydrous conditions (<50 ppm HO).
- Batch Consistency : Implement Design of Experiments (DoE) to optimize temperature, solvent ratio, and catalyst loading.
- Reference Standards : Cross-validate NMR spectra with NIST databases (e.g., entry CHIN in NIST WebBook) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
